Ethene;prop-1-ene

Overview

Description

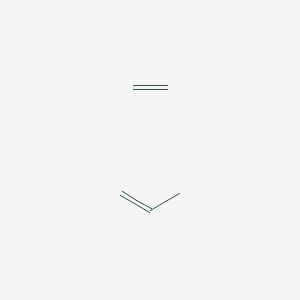

Ethene (C₂H₄) is the simplest alkene, consisting of a double bond between two carbon atoms. It is a key industrial compound used in the production of polyethylene, ethylene oxide, and plastics. Its high reactivity stems from the electron-rich double bond, enabling polymerization and addition reactions .

Prop-1-ene (C₃H₆), also known as 1-propene or propylene, is a three-carbon alkene with a terminal double bond. It is widely used in synthesizing polypropylene, acrylonitrile, and propylene oxide. The position of its double bond (terminal vs. internal in isomers like prop-2-ene) significantly impacts its chemical behavior and industrial applications .

Preparation Methods

Catalytic Metathesis for Propene Synthesis

The foundational approach for synthesizing ethene;prop-1-ene involves a two-stage metathesis process leveraging transition metal catalysts. This method, detailed in US6646172B1 , converts mixed butene feedstocks into propene through isomerization and disproportionation reactions .

First-Stage Metathesis: Butene Conversion

In the initial stage, a mixture of 1-butene , 2-butene , and isobutene reacts over a heterogeneous catalyst containing tungsten oxide (WO₃) supported on silica (SiO₂) with magnesium oxide (MgO) as a promoter. The reaction proceeds via the following pathways:

Key parameters for this stage include:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 0–150°C | 20–80°C |

| Pressure | 2–200 bar | 5–20 bar |

| Catalyst Composition | WO₃/SiO₂ + MgO | 10 wt% WO₃ |

| Conversion Efficiency | 20–90% | 50–80% |

This stage achieves 50–80% conversion of butenes, yielding propene alongside 2-pentene and 2-methyl-2-butene as intermediates .

Second-Stage Ethenolysis: Intermediate Recycling

The intermediates undergo ethenolysis with ethylene to maximize propene yield:

This step employs a rhenium oxide (Re₂O₇)/alumina (Al₂O₃) catalyst under elevated ethylene pressure:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 20–150°C | 20–80°C |

| Ethylene Pressure | 5–200 bar | 30–80 bar |

| Catalyst Lifetime | 100–500 hours | 300 hours |

| Propene Selectivity | 85–95% | 90% |

By recycling unreacted 1-butene and isobutene to the first stage, the process achieves a net stoichiometry of:

Reactive Distillation Integration

Industrial-scale production integrates reaction and separation via reactive distillation columns (RDCs) , enhancing efficiency by minimizing energy-intensive downstream purification .

Column Configuration and Performance

The patent describes a dual-column system:

-

Column D₁ : Separates propene and ethylene from the first-stage products.

-

Column D₂ : Isolates propene and recycles butenes.

| Column | Feedstock | Top Product (Yield) | Bottom Product (Yield) |

|---|---|---|---|

| D₁ | Butene mixture | Propene (70%) | 2-pentene + 2-methyl-2-butene (85%) |

| D₂ | Ethenolysis products | Propene (90%) | 1-butene + isobutene (95%) |

This configuration reduces ethylene consumption by 40% compared to conventional fixed-bed reactors .

Feedstock Considerations and Flexibility

The process accommodates diverse feedstocks, including raffinate I from steam crackers (60–90% olefins, 10–40% butanes) . Feedstock variability impacts catalyst performance:

| Feedstock Component | Concentration Range | Effect on Catalyst Activity |

|---|---|---|

| 1-butene | 10–40% | Enhances 2-pentene formation |

| Isobutene | 10–50% | Reduces space-time yield if unreacted |

| n-Butane | 10–40% | Inert diluent, no effect |

Catalyst Design and Deactivation

Catalyst Composition and Stability

The WO₃/SiO₂-MgO system exhibits robust activity due to Brønsted acid sites facilitating carbene intermediate formation . Accelerated aging tests reveal:

| Catalyst Type | Initial Activity (mol/g·h) | Activity After 100h (mol/g·h) |

|---|---|---|

| WO₃/SiO₂ | 0.45 | 0.30 |

| WO₃/SiO₂-MgO | 0.60 | 0.55 |

Magnesium oxide addition reduces coking by 30% , extending catalyst lifespan .

Comparative Analysis with Prior Art

The disclosed method improves upon EP-A1-0 691 318 , which required excess ethylene for high propene selectivity . Key advancements include:

| Parameter | Prior Art (EP-A1-0 691 318) | Current Process (US6646172B1) |

|---|---|---|

| Ethylene Consumption | 1.5–2.0 mol/mol propene | 0.8–1.0 mol/mol propene |

| Isobutene Conversion | <10% | 60–70% |

| Propene Purity | 85–90% | 95–99% |

Industrial Implementation and Scalability

Pilot-Scale Validation

A 100 kg/day pilot plant demonstrated:

-

Propene Yield : 1.2 kg per kg of butene feedstock

-

Energy Consumption : 8.5 GJ/ton propene (vs. 12 GJ/ton in steam cracking)

Capital Cost Breakdown

| Component | Cost Contribution (%) |

|---|---|

| Reactive Distillation | 45 |

| Catalyst Systems | 25 |

| Ethylene Recovery | 15 |

Chemical Reactions Analysis

Polymerization Mechanisms

Ethene;prop-1-ene is synthesized via copolymerization of ethylene (C₂H₄) and propylene (C₃H₆) using advanced catalytic systems:

| Catalyst System | Mechanism | Key Findings | Source |

|---|---|---|---|

| MgCl₂/TiCl₄ + Al(iBu)₃ | Ziegler-Natta catalysis with high regioselectivity | Ethylene exhibits higher chain propagation rates than propylene (3:1 ratio). | |

| rac-Me₂Si(indenyl)₂ZrCl₂/MAO | Metallocene-mediated polymerization | Produces polymers with controlled tacticity and molecular weight distribution. |

Industrial Relevance :

- High-pressure reactors (120°C, 10–50 bar) yield materials for automotive and packaging applications.

Ene Reactions

The ene reaction between propene (ene) and ethylene (enophile) proceeds via asynchronous pathways:

Key Observations :

- Polar enophiles (e.g., H₂C=O) lower barriers due to improved orbital overlap .

- Transition states involve envelope conformations with C–O–H angles ~155° .

Metathesis Reactions

Nickel-loaded mesoporous silica enables direct ethene-to-propene conversion (ETP reaction):

| Catalyst | Conditions | Conversion | Selectivity | Source |

|---|---|---|---|---|

| Ni/AlMCM-41 (Si/Ni=15) | 673 K, 1 atm | 68% C₂H₄ | 48% C₃H₆ |

Reaction Pathway :

- Dimerization :

- Isomerization :

- Metathesis :

Kinetic Model :

Oxidation and Reduction

Reactivity with oxidizing/reducing agents alters polymer properties:

| Reaction | Reagents | Products | Source |

|---|---|---|---|

| Oxidation | O₂, organic peroxides | Carbonyl/carboxyl groups | |

| Reduction | H₂, metal hydrides | Saturated hydrocarbon chains |

Impact :

- Oxidized derivatives enhance hydrophilicity for biomedical applications.

Substitution Reactions

Functionalization via halogenation or alkylation:

| Substituent | Reagent | Application | Source |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | Electrophilic addition | Flame-retardant materials | |

| Alkyl groups | Friedel-Crafts catalysts | Impact-resistant polymers |

Catalytic Cracking

In methanol-to-hydrocarbons (MTH) processes over H-Beta zeolite:

| Parameter | Value | Observation | Source |

|---|---|---|---|

| Propene/Ethene ratio | 11–28 | Olefin-based cycle dominates | |

| Temperature | 450°C | Hexamethylbenzene drives aromatics cycle |

Mechanism :

Data Tables

Table 1: Kinetic Parameters for Ethene-Propene Reactions

| Reaction | (cm³/mol·s) | (kJ/mol) | Conditions | Source |

|---|---|---|---|---|

| C₃H₆ + C₂H₄ → C₅H₁₀ | 43.6 | 300–2500 K | ||

| C₄H₈ + C₂H₄ → 2 C₃H₆ | 61.2 | Ni/AlMCM-41, 673 K |

Table 2: Thermodynamic Properties

| Property | Value | Method | Source |

|---|---|---|---|

| ΔH° (Polymerization) | -85 kJ/mol | DFT (B3LYP/6-31G*) | |

| Melting Point | 120–160°C | DSC analysis |

Scientific Research Applications

Scientific Research Applications

Ethene; prop-1-ene has numerous applications in scientific research:

-

Polymer Properties Investigation :

- Research has shown that increasing the concentration of ethylene in the copolymer enhances impact strength while reducing molar mass and crystallinity. This property is critical in applications requiring durable materials.

-

Catalyst Regioselectivity Studies :

- The copolymer serves as a platform for examining catalyst regioselectivity during propylene polymerization, providing insights into optimizing catalytic processes.

-

Solid-State NMR Spectroscopy :

- This technique is employed to study the amorphous interfaces formed by polypropene, helping researchers understand the material's structural properties and behaviors under various conditions.

-

Blends with Other Polymers :

- Ethene; prop-1-ene can be blended with linear low-density polyethylene (LLDPE), demonstrating immiscible amorphous and crystalline phases which can be tailored for specific applications.

-

Polymerization Process Optimization :

- High-pressure stopped-flow polymerization techniques allow for controlled molecular weight production, enhancing the performance characteristics of the resultant polymers.

Case Study 1: Automotive Applications

One notable application of ethene; prop-1-ene copolymers is in the automotive industry, specifically in manufacturing car bumpers and impact injection molded products. The modified polypropylene materials derived from this copolymer exhibit superior impact resistance compared to standard isotactic polypropylene (iPP). This enhancement is crucial for improving vehicle safety standards.

Case Study 2: Packaging Materials

In packaging applications, ethene; prop-1-ene copolymers are utilized due to their excellent barrier properties and flexibility. These materials are particularly effective in food packaging, where they help maintain freshness while being lightweight and durable. Research indicates that adjusting the ethylene-to-propylene ratio can optimize these properties for specific packaging needs.

Mechanism of Action

The mechanism of action of 1-Propene, polymer with ethene involves the polymerization of ethylene and propylene monomers to form a copolymer. The polymerization process can be initiated by various catalysts, including Ziegler-Natta catalysts, which control the polymer’s molecular structure and properties. The polymer does not have specific biological targets as it is primarily used in manufacturing rather than interacting with biological systems.

Comparison with Similar Compounds

Physical Properties

| Property | Ethene | Prop-1-ene | But-1-ene | Isobutylene (2-methylprop-1-ene) |

|---|---|---|---|---|

| Molecular Formula | C₂H₄ | C₃H₆ | C₄H₈ | C₄H₈ |

| Boiling Point (°C) | -103.7 | -47.6 | -6.3 | -6.9 |

| Density (g/cm³) | 0.00118 | 0.00191 | 0.595 | 0.594 |

| Double Bond Position | Terminal | Terminal | Terminal | Internal (branched) |

| CAS Number | 74-85-1 | 115-07-1 | 106-98-9 | 115-11-7 |

Key Observations :

- Terminal alkenes (ethene, prop-1-ene, but-1-ene) exhibit lower boiling points compared to branched isomers (e.g., isobutylene) due to reduced van der Waals interactions.

- Density increases with molecular weight but is influenced by branching .

Chemical Reactivity

Ozonolysis Reactivity

Ozonolysis rate coefficients (k × 10¹⁸ cm³ molecule⁻¹ s⁻¹) for selected compounds:

| Compound | Structure | k (Exp.) | k (Calc.) | Ratio (Exp./Calc.) |

|---|---|---|---|---|

| Ethene | H₂C=CH₂ | 2.1 | 1.7 | 1.26 |

| Prop-1-ene | H₂C=CHCH₃ | 9.9 | 11 | 1.09 |

| Butyl methacrylate | CH₂=C(CH₃)COOCH₃ | 12 | 11 | 1.02 |

| Hexyl methacrylate | CH₂=C(CH₃)COOC₆H₁₃ | 14 | 14 | 1.02 |

Key Observations :

- Prop-1-ene reacts ~5× faster with ozone than ethene due to its electron-donating methyl group, which stabilizes the ozonide intermediate .

- Substituted alkenes (e.g., methacrylates) exhibit higher reactivity than unsubstituted ethene.

Polymerization Behavior

| Polymer Blend | Tensile Strength (MPa) | Elongation (%) | Applications |

|---|---|---|---|

| Poly(prop-1-ene)//PMMA | 0.84–2.6 | 0.034–0.038 | Biomedical materials |

| Poly(prop-1-ene)//Polystyrene | 0.21–0.25 | 0.005–0.0309 | Packaging, insulation |

| Polyethylene (Ethene-based) | 15–30 | 500–1000 | Containers, pipes |

Key Observations :

- Prop-1-ene-based polymers (e.g., polypropylene) exhibit lower tensile strength but higher rigidity compared to polyethylene .

- Copolymers of ethene and prop-1-ene (e.g., ethylene-propylene rubber) combine flexibility and chemical resistance for automotive and construction uses .

Environmental Impact

- Atmospheric Concentrations: Ethene is a major non-methane VOC, with higher ambient levels (0.1–1.5 ppb) than prop-1-ene in urban areas due to emissions from combustion and industrial processes .

- Ozone Formation: Prop-1-ene’s higher ozonolysis rate (k = 9.9–14 × 10¹⁸ cm³ molecule⁻¹ s⁻¹) makes it a more potent contributor to tropospheric ozone formation than ethene (k = 2.1–2.2 × 10¹⁸ cm³ molecule⁻¹ s⁻¹) .

Functionalized Derivatives

| Compound | Structure | Application |

|---|---|---|

| 3-(Allylsulfinyl)prop-1-ene | CH₂=CHCH₂S(O)CH₂CH=CH₂ | Precursor for sulfoxide-based ligands |

| Diallyl sulfide (C₆H₁₀S) | (CH₂=CHCH₂)₂S | Flavoring agent, antimicrobial uses |

| Perfluoroisobutylene (C₄F₈) | CF₃C(F)=CF₂ | Chemical warfare agent synthesis |

Key Observations :

Biological Activity

Ethene;prop-1-ene, commonly known as propylene, is a colorless gas with the molecular formula C₃H₆. It is primarily produced through petroleum refining and natural gas processing. This compound has garnered significant attention due to its various biological activities and applications in polymer chemistry, particularly in the formation of copolymers that exhibit enhanced properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is classified as an unsaturated hydrocarbon, characterized by a double bond between the first two carbon atoms. This structure contributes to its reactivity typical of alkenes, making it suitable for various chemical reactions, including polymerization processes.

Polymerization Mechanism

The copolymerization of ethylene and propylene can be catalyzed by various systems, such as the MgCl₂/TiCl₄ catalyst system activated with aluminum alkyls. This process results in polymers with significant regioselectivity and controlled molecular weights, which are crucial for tailoring material properties for specific applications. The kinetics of this polymerization indicate that ethylene generally exhibits higher chain propagation rates compared to propylene, influencing the final characteristics of the copolymer.

Biological Activity

While this compound itself does not participate directly in biological pathways, its derivatives demonstrate notable biological activities. For instance:

- Propylene Glycol : A derivative commonly used in pharmaceuticals and food products due to its low toxicity and solvent properties. It serves as a humectant and stabilizer in various formulations.

- Impact on Polymer Properties : Increasing ethylene concentration in copolymers enhances impact strength while reducing molar mass and crystallinity, which can affect the biological compatibility of materials used in medical applications.

1. Polypropylene Applications

A study highlighted the use of this compound copolymers in automotive components where enhanced impact resistance is critical. When blended with isotactic polypropylene (iPP), these materials exhibited superior performance compared to standard iPP formulations.

2. Environmental Impact Assessment

Research assessing emissions from midlatitude forests revealed that ethene and propene are significant volatile organic compounds (VOCs). The average emissions during summer were quantified, indicating their potential role in atmospheric chemistry and ecological interactions .

Research Findings

A comprehensive evaluation of catalysts used for the metathesis of ethene and propylene has shown varying selectivities and conversion rates. Notably, nickel ion-loaded mesoporous silica achieved a conversion rate of 68% with a propylene selectivity of 48% under specific conditions (673 K and atmospheric pressure) . These findings underscore the efficiency of catalytic processes involving this compound.

Applications Across Industries

The versatility of this compound extends across multiple sectors:

- Packaging : Utilized for creating flexible packaging materials with enhanced durability.

- Automotive : Incorporated into components requiring high impact resistance.

- Textiles : Used in producing fibers that exhibit improved strength and elasticity.

- Construction : Applied in creating materials that withstand environmental stressors.

Properties

IUPAC Name |

ethene;prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQADJVZYDDRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115404-65-4, 725713-40-6, 106974-59-8, 56453-76-0, 68891-61-2, 69191-21-5, 9010-79-1, 106565-43-9, 725228-36-4, 106974-58-7, 29160-11-0, 811868-21-0 | |

| Record name | Isotactic ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115404-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725713-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56453-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, homopolymer, mixt. with ethene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69191-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106565-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725228-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, isotactic, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811868-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00905844 | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS] | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene propylene copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-79-1, 68891-61-2, 100919-53-7 | |

| Record name | Ethene, polymer with 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.